2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine] (CAS 1823957-13-6, molecular weight 247.14 g mol⁻¹, formula C₉H₈Cl₂N₂S) is a spiro-fused thieno[2,3-d]pyrimidine derivative that incorporates a conformationally constrained cyclobutane ring. This compound belongs to a class of heterocycles recognized for their activity against multiple kinase targets, including EGFR, CK2, FGFR1, and B-Raf, with docking studies reporting binding energies spanning −8.4 to −10.2 kcal mol⁻¹.

Molecular Formula C9H8Cl2N2S
Molecular Weight 247.14 g/mol
Cat. No. B11868999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]
Molecular FormulaC9H8Cl2N2S
Molecular Weight247.14 g/mol
Structural Identifiers
SMILESC1CC2(C1)CC3=C(S2)N=C(N=C3Cl)Cl
InChIInChI=1S/C9H8Cl2N2S/c10-6-5-4-9(2-1-3-9)14-7(5)13-8(11)12-6/h1-4H2
InChIKeyHTCTXGPODOWWGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine] – Procurement-Ready Spirocyclic Building Block for Kinase-Targeted Library Synthesis


2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine] (CAS 1823957-13-6, molecular weight 247.14 g mol⁻¹, formula C₉H₈Cl₂N₂S) is a spiro-fused thieno[2,3-d]pyrimidine derivative that incorporates a conformationally constrained cyclobutane ring . This compound belongs to a class of heterocycles recognized for their activity against multiple kinase targets, including EGFR, CK2, FGFR1, and B-Raf, with docking studies reporting binding energies spanning −8.4 to −10.2 kcal mol⁻¹ [1]. Commercial suppliers offer the product at certified purity levels of ≥95 % to NLT 98 %, making it suitable for direct use in medicinal chemistry campaigns and parallel library synthesis .

Why a 2,4-Dichlorothieno[2,3-d]pyrimidine Core or a Non-Spiro Analog Cannot Replace 2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine] in Pre-Clinical Programs


Generic substitution with the widely available 2,4-dichlorothieno[2,3-d]pyrimidine (CAS 18740-39-1, MW 205.06 g mol⁻¹) forfeits the conformational rigidity and three-dimensional character imparted by the spiro-cyclobutane motif, a parameter that docking studies have shown to be critical for achieving binding energies better than −8.4 kcal mol⁻¹ against EGFR WT [1]. Likewise, replacing the target compound with the thieno[3,2-d] regioisomer (CAS 1422354-56-0) or the diol analog (CAS 1823371-53-4) alters the electronic landscape of the heterocyclic core, which can redirect nucleophilic aromatic substitution (SNAr) regioselectivity and undermine scaffold-hopping strategies. The simultaneous presence of two chlorine atoms at the 2′ and 4′ positions provides a chemically orthogonal diversification handle that is disrupted when one chlorine is substituted by a methyl group (e.g., CAS 1823957-18-1, MW 226.73 g mol⁻¹) .

Head-to-Head Comparator Evidence for 2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine] – Procurement Decision Metrics


Molecular Weight Advantage Over the Non-Spiro Parent Core Enables Physicochemical Property Tuning

The target compound possesses a molecular weight of 247.14 g mol⁻¹, 42.07 g mol⁻¹ higher than the non-spiro 2,4-dichlorothieno[2,3-d]pyrimidine parent core (205.07 g mol⁻¹) . This mass increment, attributable to the spiro-cyclobutane motif, shifts the compound into a higher molecular-weight bracket that can improve ligand efficiency metrics when the cyclobutane ring participates in productive hydrophobic contacts within kinase ATP-binding pockets [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Certified Purity NLT 98 % Reduces Repurification Burden Relative to Standard 95 % Building Blocks

Multiple vendors supply the target compound at NLT 98 % purity (MolCore) , compared with a typical lower-bound specification of 95 % for the diol analog (CAS 1823371-53-4, Chemenu) and the non-spiro parent (CAS 18740-39-1, AKSci) . The higher certified purity reduces the risk of cross-contamination in high-throughput parallel synthesis and minimizes the need for pre-reaction chromatography.

Procurement Quality Control Parallel Synthesis Analytical Chemistry

Thieno[2,3-d] Regioisomerism May Confer Superior EGFR Binding Enthalpy Over the [3,2-d] Isomer

In silico docking studies conducted on a series of spiro-fused thieno[2,3-d]pyrimidines against wild-type EGFR demonstrated binding energies ranging from −8.4 to −10.2 kcal mol⁻¹ [1]. Although the specific compound was not individually profiled, the class-level data indicate that the thieno[2,3-d] topology is compatible with tight kinase binding, while the rearranged, non-spiro products obtained under Vilsmeier conditions failed to form key hydrogen bonds and showed only moderate binding energies [1]. The thieno[3,2-d] regioisomer (CAS 1422354-56-0) places the sulfur atom at a different position relative to the pyrimidine ring, which can alter the directionality of key H-bond interactions with the hinge region.

Kinase Inhibitor Design Molecular Docking Structure-Based Drug Design

Dual Chlorine Substituents Enable Orthogonal, Sequential SNAr Diversification Unavailable in Mono-Chloro or Diol Analogs

The target compound bears two chlorine atoms at positions 2′ and 4′, enabling sequential nucleophilic aromatic substitution (SNAr) to introduce distinct substituents at each position. This contrasts with the monochloro-4′-methyl analog (CAS 1823957-18-1, MW 226.73 g mol⁻¹) , which possesses only a single displaceable chlorine, and the diol analog (CAS 1823371-53-4, MW 210.25 g mol⁻¹) , whose hydroxyl groups require activation before substitution. The literature on 2,4-dichlorothieno[3,4-d]pyrimidine systems establishes that the first SNAr occurs preferentially at position 4, leaving the 2-chloro group available for subsequent orthogonal derivatization [1].

Parallel Synthesis SNAr Chemistry Scaffold Diversification

Spiro-Cyclobutane Imparts Conformational Rigidity That Enhances Predicted Binding Affinity Over Flexible-Chain Analogs

The spiro-fused cyclobutane ring locks the thienopyrimidine scaffold into a defined three-dimensional conformation, reducing the entropic penalty upon binding to a protein target. Docking studies of spiro-fused thieno[2,3-d]pyrimidines against EGFR WT yielded binding energies as favorable as −10.2 kcal mol⁻¹ [1]. In contrast, the non-spiro parent 2,4-dichlorothieno[2,3-d]pyrimidine lacks this conformational restriction and is substantially more flexible, which can lead to lower affinity and selectivity. The importance of spirocyclic preorganization is underscored by the observation that rearranged, non-spiro products derived from the same series 'cannot be considered as perspective targets for further screening' due to their reduced capacity to form productive hydrogen bonds [1].

Conformational Restriction Ligand Preorganization Docking

Lower Calculated logP Relative to the Non-Spiro Parent Core May Improve Solubility and Reduce Off-Target Lipophilicity-Driven Toxicity

The non-spiro 2,4-dichlorothieno[2,3-d]pyrimidine has a computed logP of approximately 3.5 (XLogP3) to 3.78 [1]. The addition of the spiro-cyclobutane ring to form the target compound is expected to lower logP, as the cyclobutane group introduces additional aliphatic surface area without adding hydrogen-bond acceptors. While an experimentally measured logP for the target compound is not available from the retrieved sources, the structural modification aligns with the general principle that spirocyclic fusion reduces lipophilicity relative to extended aromatic or flexible-chain analogs, a trend that has been exploited to improve aqueous solubility and reduce hERG-related toxicity in lead optimization programs .

Physicochemical Properties Drug-like Properties Solubility

Optimal Deployment Scenarios for 2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine] in Research and Industrial Workflows


Focused Kinase Library Synthesis via Sequential SNAr Diversification

The two chlorine substituents at positions 2′ and 4′ permit sequential nucleophilic aromatic substitution, enabling the systematic generation of 2′-substituted-4′-substituted libraries. This orthogonal reactivity, supported by literature precedent on dichlorothienopyrimidine systems [1], allows medicinal chemists to explore two diversity vectors from a single building block, doubling the accessible chemical space compared to monochloro analogs (e.g., CAS 1823957-18-1). The NLT 98 % purity specification ensures that library products are not contaminated by side-products arising from impurities in the starting material.

Structure-Based Design of EGFR and B-Raf Kinase Inhibitors

Class-level docking data demonstrate that spiro-fused thieno[2,3-d]pyrimidines achieve binding energies between −8.4 and −10.2 kcal mol⁻¹ against EGFR WT [2], with the best-scoring compound also showing promise as a B-Raf inhibitor. The conformational rigidity imparted by the spiro-cyclobutane motif preorganizes the scaffold for optimal hinge-region hydrogen bonding. Procurement of this building block is therefore strategically aligned with programs targeting the MAPK signaling axis.

Parallel Synthesis of Spirocyclic Compound Arrays for Hit Expansion

With a molecular weight of 247.14 g mol⁻¹ and a spirocyclic core, this building block falls within an attractive lead-like property space. Its commercial availability at certified purity from ISO-compliant suppliers makes it suitable for automated parallel synthesis platforms, where consistent building-block quality is essential for reproducible reaction outcomes across 96-well or 384-well formats.

Scaffold-Hopping from Flat Heterocycles to 3D Spirocycles for Intellectual Property Generation

The spiro-cyclobutane motif introduces a three-dimensional structural feature that distinguishes the target compound from widely used flat thienopyrimidine cores (e.g., CAS 18740-39-1). This increased fraction of sp³-hybridized carbon atoms (Fsp³) aligns with the 'escape from flatland' concept in drug design and can provide a patentability advantage when developing novel chemical series. The demonstrated class-level kinase activity [2] supports the biological relevance of this scaffold.

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